3-Isopropoxy-5-nitro-1H-indazole
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Overview
Description
3-Isopropoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with the molecular formula C10H11N3O3, is characterized by the presence of an isopropoxy group and a nitro group attached to the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-nitro-1H-indazole typically involves the nitration of 3-isopropoxy-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 3-Isopropoxy-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isopropoxy-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
5-Nitro-1H-indazole: Similar structure but lacks the isopropoxy group.
3-Ethoxy-5-nitro-1H-indazole: Similar but with an ethoxy group instead of an isopropoxy group.
Uniqueness: 3-Isopropoxy-5-nitro-1H-indazole is unique due to the presence of both the isopropoxy and nitro groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-nitro-3-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11N3O3/c1-6(2)16-10-8-5-7(13(14)15)3-4-9(8)11-12-10/h3-6H,1-2H3,(H,11,12) |
InChI Key |
WNOSEOFMALPYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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